molecular formula C22H21N3O B12444247 3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12444247
M. Wt: 343.4 g/mol
InChI Key: URECTSNXAXRQHO-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with dimethylamino and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone in the presence of an acid catalyst. One common method includes the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different functional groups attached to the core structure.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Dimethylaminophenyl derivatives: Compounds with the dimethylamino group attached to different core structures.

Uniqueness

3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of its quinazolinone core with dimethylamino and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H21N3O/c1-24(2)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(25)26/h3-15,21,23H,1-2H3

InChI Key

URECTSNXAXRQHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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